6-chloro-N-hexyl-2-methylpyrimidin-4-amine
Overview
Description
6-Chloro-N-hexyl-2-methylpyrimidin-4-amine is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds. Pyrimidines are essential components of nucleic acids and play a crucial role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-hexyl-2-methylpyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and an amidine.
Chlorination: The pyrimidine ring is then chlorinated at the 6-position using a chlorinating agent such as thionyl chloride (SOCl₂).
Alkylation: The hexyl group is introduced at the nitrogen atom through an alkylation reaction using hexyl bromide or hexyl chloride in the presence of a base.
Methylation: Finally, the 2-position of the pyrimidine ring is methylated using a methylating agent like methyl iodide (CH₃I).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-N-hexyl-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the chloro and amino positions of the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, in anhydrous ether or THF.
Substitution: Various nucleophiles (e.g., alkyl halides, amines) in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidines with different functional groups.
Scientific Research Applications
6-Chloro-N-hexyl-2-methylpyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-chloro-N-hexyl-2-methylpyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
6-Chloro-N-hexyl-2-methylpyrimidin-4-amine can be compared with other similar compounds, such as:
6-Chloro-2-methylpyrimidin-4-amine: Lacks the hexyl group, resulting in different chemical and biological properties.
N-hexyl-2-methylpyrimidin-4-amine: Lacks the chlorine atom, leading to variations in reactivity and activity.
6-Chloro-N-ethyl-2-methylpyrimidin-4-amine: Similar structure but with an ethyl group instead of hexyl, affecting its properties.
Properties
IUPAC Name |
6-chloro-N-hexyl-2-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN3/c1-3-4-5-6-7-13-11-8-10(12)14-9(2)15-11/h8H,3-7H2,1-2H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBAQKQOZQILDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=CC(=NC(=N1)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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